3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine and chlorine substituents on its phenyl rings, which can significantly influence its chemical properties and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one typically involves the following steps:
Friedel-Crafts Acylation: This method involves the acylation of 3-bromobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Grignard Reaction: Another method involves the formation of a Grignard reagent from 3-bromobenzene and magnesium in dry ether, followed by the reaction with 3,4-dichlorobenzoyl chloride to yield the desired ketone.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The bromine and chlorine substituents on the phenyl rings can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is also used in the production of agrochemicals, including herbicides and insecticides.
Material Science: In material science, it can be used as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine substituents can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar compounds to 3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one include:
3-(3-Bromophenyl)-1-phenylpropan-1-one: This compound lacks the chlorine substituents, which can affect its reactivity and binding properties.
3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one: This compound has a chlorine atom instead of a bromine atom, which can influence its chemical behavior and applications.
3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one: The position of the bromine atom on the phenyl ring is different, which can alter its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWRLOMMSREAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210759 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-73-1 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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